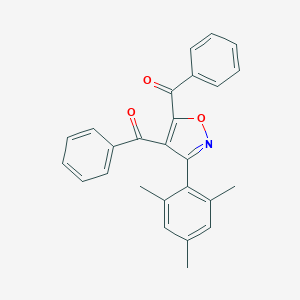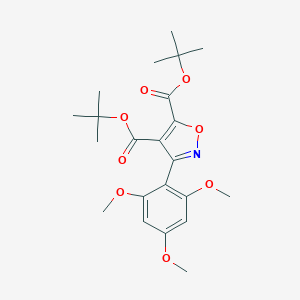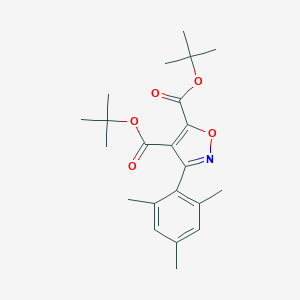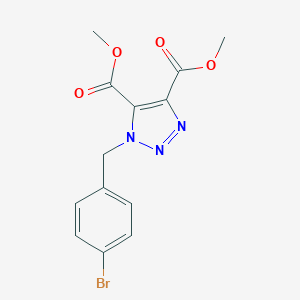
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core with a sulfanylidene group and a methyl substituent. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable benzodiazepine precursor with a thiol reagent under acidic conditions to introduce the sulfanylidene group. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ advanced purification techniques such as chromatography or crystallization to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanylidene group, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
科学的研究の応用
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The sulfanylidene group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE is unique due to the presence of the sulfanylidene group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural feature could potentially enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C12H14N2OS |
|---|---|
分子量 |
234.32 g/mol |
IUPAC名 |
1-(3-methyl-2-sulfanylidene-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-8-7-14(9(2)15)11-6-4-3-5-10(11)13-12(8)16/h3-6,8H,7H2,1-2H3,(H,13,16) |
InChIキー |
SEKLLXUEKZGXLL-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=CC=CC=C2NC1=S)C(=O)C |
正規SMILES |
CC1CN(C2=CC=CC=C2NC1=S)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
![dimethyl 1-(4-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289551.png)
![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
